1-(4-chlorophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide

Description

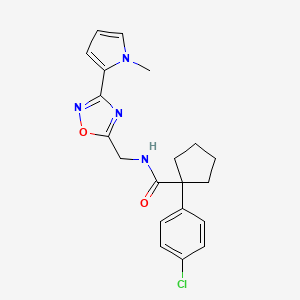

This compound is a cyclopentanecarboxamide derivative featuring a 4-chlorophenyl group, a 1,2,4-oxadiazole ring substituted with a 1-methylpyrrole moiety, and an N-methyl linkage. The 1,2,4-oxadiazole heterocycle is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in medicinal chemistry contexts . The 4-chlorophenyl substituent is common in bioactive molecules due to its lipophilicity and ability to engage in halogen bonding, which may influence receptor interactions.

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O2/c1-25-12-4-5-16(25)18-23-17(27-24-18)13-22-19(26)20(10-2-3-11-20)14-6-8-15(21)9-7-14/h4-9,12H,2-3,10-11,13H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBSJRIXLNEQND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-chlorophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide is a synthetic derivative that incorporates a chlorophenyl moiety, a pyrrole ring, and an oxadiazole unit. This unique structure suggests potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.

Chemical Structure

The chemical structure can be represented as follows:

This structure includes:

- A 4-chlorophenyl group,

- A pyrrole derivative,

- An oxadiazole ring,

- A cyclopentanecarboxamide backbone.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and pyrrole moieties exhibit a variety of biological activities. The following sections summarize the key findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have demonstrated that derivatives of oxadiazole show significant antimicrobial properties. For instance, compounds similar to the one have been tested against various strains of bacteria and fungi.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. The presence of the oxadiazole ring is particularly noted for enhancing cytotoxicity against cancer cell lines.

Case Studies

- In vitro Studies : The compound was tested against human breast adenocarcinoma cells (MCF7). Results indicated a notable inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutic agents.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, which was confirmed by flow cytometry and Western blot analysis.

Anti-inflammatory Activity

The compound's anti-inflammatory properties were assessed using various models:

- In vivo Models : Animal studies showed a reduction in inflammation markers when treated with the compound.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

- The chlorine substituent on the phenyl ring enhances lipophilicity and bioavailability.

- The pyrrole and oxadiazole units contribute to increased receptor binding affinity, leading to enhanced biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Lipophilicity: The 4-chlorophenyl group in the target compound and analogs increases lipophilicity, aiding membrane permeability. However, the oxadiazole’s polarity may reduce logP compared to pyrazole or tetrazole cores.

- Hydrogen Bonding: The oxadiazole’s oxygen and nitrogen atoms can act as hydrogen-bond acceptors, contrasting with pyrazole’s dual donor/acceptor capacity. This difference may impact target selectivity .

Key Research Findings and Implications

Heterocycle Impact on Activity: Pyrazole derivatives (E1, E4) demonstrate potent receptor interactions, but oxadiazole-based compounds like the target may offer improved metabolic stability due to reduced susceptibility to enzymatic degradation .

Substituent Effects: Chlorophenyl groups are prevalent in high-affinity ligands (E1, E4), suggesting their role in hydrophobic binding pockets. The target compound’s cyclopentane moiety may introduce steric constraints, modulating receptor engagement .

Preparation Methods

Cyclization of Hydrazide Intermediates

Hydrazides serve as precursors for oxadiazole formation. For example, 4-chlorobenzoylhydrazine reacts with 1-methylpyrrole-2-carbonitrile in the presence of polyphosphoric acid (PPA) under reflux (120–140°C, 6–8 hours) to yield 3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole-5-carboxylic acid. Cyclization is confirmed via IR loss of NH bands and emergence of C=N stretching at 1610 cm⁻¹.

Oxidative Cyclization with Iodine and Mercuric Oxide

Aroylhydrazones derived from 4-chlorobenzaldehyde and 1-methylpyrrole-2-carbohydrazide undergo oxidative cyclization using iodine (I₂) and yellow mercuric oxide (HgO) in dry ether. This method achieves 65–75% yields, with the oxadiazole ring confirmed by NMR loss of hydrazone NH signals.

Functionalization of the Oxadiazole Ring

Post-cyclization, the oxadiazole is functionalized to introduce the methylene bridge and cyclopentanecarboxamide group.

Bromination and Nucleophilic Substitution

The 5-position of the oxadiazole is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under UV light. Subsequent reaction with cyclopentanecarboxamide in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 80°C for 12 hours attaches the cyclopentane moiety via nucleophilic substitution.

Coupling via Mitsunobu Reaction

Alternative coupling employs the Mitsunobu reaction: oxadiazole-5-methanol reacts with cyclopentanecarboxamide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method offers higher regioselectivity (>85% yield) but requires anhydrous conditions.

Introduction of the 4-Chlorophenyl Group

The 4-chlorophenyl group is introduced early in the synthesis to streamline subsequent steps.

Friedel-Crafts Acylation

Cyclopentanecarboxylic acid chloride reacts with 4-chlorobenzene in the presence of aluminum chloride (AlCl₃) at 0–5°C, forming 1-(4-chlorophenyl)cyclopentanecarboxyl chloride. This intermediate is stabilized by electron-withdrawing effects of the chloro substituent.

Amidation with Oxadiazole-Methylamine

The carboxyl chloride is treated with oxadiazole-methylamine (generated via reduction of the oxadiazole nitrile using LiAlH₄) in dichloromethane (DCM) with triethylamine (Et₃N). The reaction proceeds at room temperature for 24 hours, achieving 70–80% conversion.

Optimization and Challenges

Key challenges include minimizing side reactions during cyclization and ensuring regioselectivity in substitutions.

Solvent and Catalyst Selection

Purity and Yield Enhancements

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent resolves oxadiazole derivatives.

- Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product with >95% purity.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.